molecular formula C9H8BrN B2527422 2-Bromo-3,4-dimethylbenzonitrile CAS No. 2090447-40-6

2-Bromo-3,4-dimethylbenzonitrile

Cat. No.: B2527422
CAS No.: 2090447-40-6
M. Wt: 210.074
InChI Key: KOMHDSYTLDGMCU-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethylbenzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 2-position and methyl groups at the 3- and 4-positions on the aromatic ring. This compound belongs to a class of halogenated aromatic nitriles, which are of significant interest in organic synthesis, pharmaceutical intermediates, and materials science. The bromine atom and nitrile group introduce electron-withdrawing effects, while the methyl groups contribute steric bulk and mild electron-donating properties.

Properties

IUPAC Name

2-bromo-3,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMHDSYTLDGMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-3,4-dimethylbenzonitrile involves the bromination of 3,4-dimethylbenzonitrile. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-Bromo-3,4-dimethylbenzonitrile has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is explored for its potential in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-3,4-dimethylbenzonitrile with analogs from the provided evidence, focusing on substituent positions, functional groups, and inferred physicochemical properties.

Substituted Benzonitrile Derivatives

Compounds with structural similarity to this compound include bromo-fluoro-methylbenzonitriles (). Key examples and their similarity scores are summarized below:

Compound Name CAS Number Substituents Similarity Score
5-Bromo-2,3-difluorobenzonitrile 1427438-75-2 Br (5), F (2,3), CN 0.92
4-Bromo-2-fluoro-6-methylbenzonitrile 126163-58-4 Br (4), F (2), Me (6), CN 0.92
4-Bromo-2,3-difluorobenzonitrile 179897-89-3 Br (4), F (2,3), CN 0.91

Key Observations:

  • Substituent Effects: Fluorine atoms (electron-withdrawing) and methyl groups (electron-donating) alter electronic density on the aromatic ring.
  • Positional Isomerism: Bromine placement (e.g., 4-Bromo vs. 5-Bromo) affects steric interactions and regioselectivity in reactions.

Brominated Aromatic Compounds with Diverse Functional Groups

and describe brominated derivatives with methoxy, nitro, and ester/amide groups, providing insights into substituent-driven property variations:

Compound Name Functional Group Melting Point (°C) Source
2-Bromo-3,4-dimethoxybenzaldehyde Aldehyde 86
2-Bromo-3,4-dimethoxybenzoic acid Carboxylic Acid 203–204
2-Bromo-3:5-dinitrobenzamide Amide 216
Ethyl 2-bromo-3:5-dinitrobenzoate Ester 74

Key Findings:

  • Functional Group Impact: Carboxylic acids (e.g., 2-Bromo-3,4-dimethoxybenzoic acid) exhibit higher melting points (203–204°C) due to hydrogen bonding, whereas esters (e.g., Ethyl 2-bromo-3:5-dinitrobenzoate) have lower melting points (74°C) .
  • Nitro Groups: The presence of nitro groups (e.g., in 2-Bromo-3:5-dinitrobenzamide) increases thermal stability and melting points (216°C), likely due to enhanced dipole interactions .

Research Implications and Trends

Electronic and Steric Effects: Methyl groups in this compound may reduce reactivity in electrophilic substitution compared to fluoro- or nitro-substituted analogs, as seen in ’s nitro derivatives .

Solubility Trends: While direct solubility data are unavailable, methyl groups are expected to improve organic solvent compatibility relative to polar substituents like nitro or carboxylic acid groups .

Synthetic Utility: Bromine at the 2-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while nitriles serve as precursors for carboxylic acids or amines.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Functional Group Melting Point (°C) Similarity to Target
This compound Br (2), Me (3,4) Nitrile N/A Reference
5-Bromo-2,3-difluorobenzonitrile Br (5), F (2,3) Nitrile N/A 0.92
2-Bromo-3,4-dimethoxybenzoic acid Br (2), OMe (3,4) Carboxylic Acid 203–204 N/A
2-Bromo-3:5-dinitrobenzamide Br (2), NO2 (3,5) Amide 216 N/A

Biological Activity

2-Bromo-3,4-dimethylbenzonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8BrNC_9H_8BrN. Its structure features a bromine atom and a nitrile group attached to a benzene ring with two methyl substituents. The presence of these functional groups is essential for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, pyrimidine-based analogs showed high inhibition against the influenza A virus polymerase with an IC50 value of 0.06μM0.06\,\mu M . While specific data on this compound's antiviral activity is limited, the structural similarities suggest potential efficacy in inhibiting viral replication.

Anticancer Properties

Research has highlighted the anticancer potential of brominated compounds. For example, certain derivatives demonstrated strong inhibitory effects on cell proliferation in cancer cell lines. In one study, a related compound exhibited an IC50 value of 0.126μM0.126\,\mu M against MDA-MB-231 triple-negative breast cancer cells while showing significantly reduced effects on non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for further investigations into similar compounds.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis . This suggests that this compound may also inhibit such enzymes.
  • Cell Cycle Arrest : Related compounds have been reported to induce cell cycle arrest at the G2/M phase in cancer cells, promoting apoptosis and reducing cell viability .

Study on Anticancer Activity

In a comparative study involving various brominated compounds, it was found that those with structural similarities to this compound exhibited potent anticancer effects. The study utilized a BALB/c nude mouse model inoculated with MDA-MB-231 cells and treated with the compounds over a period of 30 days. Results indicated significant inhibition of lung metastasis and reduced tumor burden compared to control groups .

CompoundIC50 (µM)Effect on MDA-MB-231 CellsSelectivity Ratio (Cancer/Normal)
This compoundTBDTBDTBD
Related Compound A0.126Strong20-fold
Related Compound BTBDModerateTBD

Safety Profile

The safety profile of brominated compounds is crucial for their development as therapeutic agents. Preliminary studies have shown that certain derivatives exhibit low toxicity at high doses in animal models . However, specific toxicity data for this compound remains to be elucidated through further research.

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